Cas no 70080-61-4 (Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate)

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate is a specialized organic compound featuring an ethoxy-substituted phenyl ring conjugated with an oxoacetate ester group. This structure imparts reactivity useful in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The ethoxy group enhances solubility in organic solvents, while the oxoacetate moiety offers versatility in nucleophilic addition and condensation reactions. Its stability under standard conditions and well-defined purity make it a reliable reagent for controlled syntheses. The compound is typically employed in research and industrial applications requiring precise functional group transformations. Proper handling and storage are recommended to maintain its integrity.
Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate structure
70080-61-4 structure
Product Name:Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
CAS No:70080-61-4
MF:C12H14O4
MW:222.237164020538
MDL:MFCD00858993
CID:1741386
PubChem ID:20303216
Update Time:2025-05-20

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
    • Ethyl 4-ethoxybenzoylformate
    • ethyl (4-ethoxyphenyl)(oxo)acetate
    • CTK5D1785
    • BBL023613
    • STL356044
    • AG-G-73494
    • ethyl 4-ethoxybenzoylformate, AldrichCPR
    • VS-07462
    • SCHEMBL11430643
    • 70080-61-4
    • DTXSID70604852
    • ethyl 2-(4-ethoxyphenyl)-2-oxo-acetate
    • Ethyl4-ethoxybenzoylformate
    • AKOS010879674
    • MFCD00858993
    • (4-ethoxyphenyl)oxoacetic acid ethyl ester
    • MDL: MFCD00858993
    • Inchi: 1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: HJVOTTIXQHVSBN-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(C(C(=O)OCC)=O)=CC=1

Computed Properties

  • Exact Mass: 222.08900
  • Monoisotopic Mass: 222.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.60000
  • LogP: 1.83110

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate Pricemore >>

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Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70080-61-4)Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
Order Number:A1172234
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:22
Price ($):399.0
Email:sales@amadischem.com

Additional information on Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate (CAS No. 70080-61-4): A Comprehensive Overview in Modern Chemical Biology

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate, identified by its CAS number 70080-61-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This ester derivative has garnered attention due to its versatile applications in synthetic chemistry, drug development, and as a key intermediate in the synthesis of biologically active molecules. The structural features of this compound, particularly its aromatic ring system and acetoacetate moiety, make it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate consists of a phenyl ring substituted with an ethoxy group at the para position, linked to an acetoacetate group via an ethyl ester. This configuration imparts unique reactivity and functionality, making it a cornerstone in the development of advanced chemical libraries. The presence of both electron-donating and withdrawing groups on the aromatic ring enhances its interaction with biological targets, thereby facilitating the design of molecules with specific pharmacological properties.

In recent years, Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate has been extensively studied for its potential in medicinal chemistry. Its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents has been well-documented. The acetoacetate moiety is particularly noteworthy, as it can undergo various transformations such as condensation reactions, Michael additions, and cyclizations, leading to the formation of complex heterocyclic structures. These transformations are crucial for generating molecules with enhanced biological activity and improved pharmacokinetic profiles.

One of the most compelling aspects of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, making them attractive targets for drug development. By leveraging the reactivity of the acetoacetate group, researchers have been able to design inhibitors that selectively target specific kinases involved in cancer, inflammation, and other diseases. The ethoxyphenyl moiety further contributes to the binding affinity and selectivity of these inhibitors by forming critical interactions with the kinase active site.

The pharmaceutical industry has also explored Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate as a building block for the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors has made it a promising candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its structural similarity to known CNS-active compounds suggests that it may exhibit similar pharmacological effects while potentially offering improved efficacy or reduced side effects.

In academic research, Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate has been utilized in various mechanistic studies to understand reaction pathways and develop new synthetic methodologies. Its role in transition metal-catalyzed reactions has been particularly noteworthy, as these reactions are essential for constructing complex molecular architectures efficiently. By studying the reactivity of this compound under different conditions, researchers have gained valuable insights into catalytic mechanisms and have identified novel catalysts that can enhance reaction yields and selectivity.

The environmental impact of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate is another area of interest. As synthetic chemistry continues to evolve towards more sustainable practices, researchers are increasingly focusing on developing processes that minimize waste and reduce environmental footprint. Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate, with its well-established synthetic routes and versatility, offers an excellent platform for exploring green chemistry principles. For instance, solvent-free reactions and catalytic methods have been investigated to reduce the use of hazardous solvents and improve overall sustainability.

The future prospects of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate in chemical biology are vast and exciting. As our understanding of biological systems continues to deepen, new opportunities will arise for designing molecules with tailored properties. Advances in computational chemistry and artificial intelligence are expected to further accelerate drug discovery efforts by predicting molecular interactions and optimizing lead compounds more efficiently than traditional methods alone.

In conclusion, Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate (CAS No. 70080-61-4) is a multifaceted compound with significant implications in pharmaceutical research and chemical biology. Its unique structural features make it a valuable tool for designing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications and synthetic strategies for this compound, its importance is sure to grow in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:70080-61-4)Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
A1172234
Purity:99%
Quantity:5g
Price ($):399.0
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